4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino)-4'-demethylepipodophyllotoxin
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Overview
Description
4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino)-4’-demethylepipodophyllotoxin is a synthetic derivative of podophyllotoxin, a naturally occurring compound known for its anti-cancer properties. This compound is designed to enhance the biological activity and stability of the parent molecule, making it a potential candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino)-4’-demethylepipodophyllotoxin typically involves multiple steps, starting from podophyllotoxin. The key steps include:
Demethylation: Removal of the methyl group from podophyllotoxin to obtain 4’-demethylepipodophyllotoxin.
Amidation: Introduction of the 4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino) group through an amidation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could target the nitroxide group.
Substitution: Substitution reactions may occur at various positions on the molecule, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its anti-cancer properties and potential as a therapeutic agent.
Industry: Potential use in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound likely involves interaction with cellular targets such as DNA topoisomerases, enzymes involved in DNA replication and repair. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Podophyllotoxin: The parent compound, known for its anti-cancer properties.
Etoposide: A semi-synthetic derivative of podophyllotoxin used in chemotherapy.
Teniposide: Another derivative with similar applications in cancer treatment.
Uniqueness
4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino)-4’-demethylepipodophyllotoxin is unique due to the presence of the 2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino group, which may enhance its stability and biological activity compared to other derivatives.
Properties
InChI |
InChI=1S/C30H37N2O8/c1-29(2)11-16(12-30(3,4)32(29)35)31-26-18-10-21-20(39-14-40-21)9-17(18)24(25-19(26)13-38-28(25)34)15-7-22(36-5)27(33)23(8-15)37-6/h7-10,16,19,24-26,31,33H,11-14H2,1-6H3/t19-,24+,25-,26+/m1/s1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYFRPDQBQTHSV-IWRQBJDLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)NC2C3COC(=O)C3C(C4=CC5=C(C=C24)OCO5)C6=CC(=C(C(=C6)OC)O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(CC(N1[O])(C)C)N[C@@H]2[C@@H]3COC(=O)[C@H]3[C@H](C4=CC5=C(C=C24)OCO5)C6=CC(=C(C(=C6)OC)O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925205 |
Source
|
Record name | (4-{[9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl]amino}-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60925205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125670-69-1 |
Source
|
Record name | GP 7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125670691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-{[9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl]amino}-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60925205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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